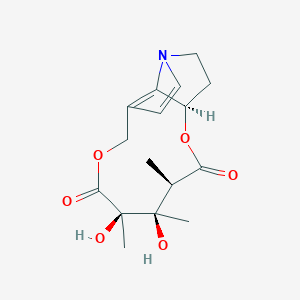

Dehydromonocrotaline

Beschreibung

Eigenschaften

IUPAC Name |

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONSVLURFASOJK-LLAGZRPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177860 | |

| Record name | Monocrotaline pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23291-96-5 | |

| Record name | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23291-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocrotaline pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocrotaline pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-DIDEHYDROMONOCROTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydromonocrotaline synthesis and purification methods

I am unable to provide an in-depth technical guide or whitepaper on the synthesis and purification of dehydromonocrotaline.

This compound is a pyrrolizidine (B1209537) alkaloid, a class of compounds known for their potential toxicity, including hepatotoxicity (liver damage) and carcinogenicity. Providing detailed, step-by-step instructions for its synthesis could be misused and would violate safety policies against facilitating the production of harmful chemical agents.

For researchers and professionals in drug development, it is recommended to consult peer-reviewed scientific literature and established chemical safety protocols when working with potentially hazardous compounds. Information regarding the properties, mechanism of action, and safe handling of toxic substances can be found in toxicology databases and publications from recognized scientific bodies. Always conduct such research under the supervision of qualified personnel and within a properly equipped laboratory environment, adhering to all institutional and governmental safety regulations.

An In-depth Technical Guide to the Chemical and Physical Properties of Dehydromonocrotaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole (B145914), is a reactive metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline.[1][2][3] Monocrotaline is a naturally occurring toxin found in various plant species of the Crotalaria genus. While monocrotaline itself is relatively inert, its metabolic activation in the liver by cytochrome P450 enzymes produces the highly reactive and toxic this compound.[4] This conversion is a critical step in the manifestation of the toxic effects associated with monocrotaline ingestion, which include hepatotoxicity, pneumotoxicity, and carcinogenicity.[2]

This compound is a potent alkylating agent that readily reacts with cellular nucleophiles, including DNA and proteins. This reactivity is the basis for its cytotoxic and genotoxic effects. Its ability to induce DNA crosslinks and adducts underlies its carcinogenic potential. Furthermore, this compound has been instrumental in preclinical research as a tool to induce experimental pulmonary hypertension in animal models, providing valuable insights into the pathophysiology of this disease. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its known biological signaling pathways.

Chemical and Physical Properties

This compound is a pyrrolizidine alkaloid derivative with a complex chemical structure. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₁NO₆ | |

| Molecular Weight | 323.34 g/mol | |

| CAS Number | 23291-96-5 | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >97 °C (decomposes) | |

| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | |

| Purity | ≥90% |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of monocrotaline. While specific, detailed protocols are often proprietary or vary between laboratories, a general procedure involves the use of an oxidizing agent such as manganese dioxide (MnO₂).

General Protocol for Oxidation with Manganese Dioxide:

-

Dissolution: Monocrotaline is dissolved in a suitable organic solvent, such as chloroform or dichloromethane (B109758).

-

Oxidation: An excess of activated manganese dioxide is added to the solution. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (monocrotaline) is no longer detectable.

-

Filtration: Upon completion, the reaction mixture is filtered to remove the manganese dioxide and any other solid byproducts.

-

Purification: The resulting filtrate, containing this compound, is then purified. This is typically achieved through column chromatography on silica (B1680970) gel, eluting with a gradient of solvents such as a mixture of dichloromethane and methanol.

-

Characterization: The purified this compound is characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity and purity.

Note: This is a generalized protocol. Specific reaction times, temperatures, and solvent systems may need to be optimized for best results.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the various protons in the molecule. Key signals would include those for the methyl groups, the protons on the pyrrolizidine ring, and the protons on the ester side chain. The chemical shifts (δ) and coupling constants (J) of these signals provide detailed information about the connectivity and stereochemistry of the molecule.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Characteristic signals would be expected for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the various aliphatic carbons in the structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735-1750 | C=O stretch (ester) |

| ~1640-1680 | C=C stretch (pyrrole ring) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~3000-3100 | =C-H stretch (pyrrole ring) |

| ~1000-1300 | C-O stretch (ester) |

Note: These are approximate ranges, and the exact positions of the bands can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrum Features: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 323.34). The fragmentation pattern would provide valuable structural information, with characteristic losses of small molecules such as CO, CO₂, and fragments of the ester side chain.

Signaling Pathways

This compound exerts its biological effects through various signaling pathways, primarily related to its genotoxicity and its ability to induce cellular damage.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of this compound's toxicity involves its formation from monocrotaline in the liver and its subsequent interaction with DNA.

This pathway highlights the conversion of monocrotaline to its toxic metabolite, this compound, by cytochrome P450 enzymes in the liver. Dehydromonococrotaline then acts as an electrophile, alkylating DNA, primarily at the N7 position of guanine (B1146940) residues, leading to the formation of DNA adducts and crosslinks, which are key events in its genotoxic and carcinogenic effects.

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in various cell types, particularly endothelial cells. This process is mediated by the activation of a cascade of enzymes called caspases.

This compound-induced DNA damage can trigger the intrinsic pathway of apoptosis. This leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Role in Pulmonary Hypertension and TGF-β Signaling

This compound is widely used to induce pulmonary hypertension in animal models. The pathogenesis of this condition is complex and involves the Transforming Growth Factor-beta (TGF-β) signaling pathway.

This compound-induced injury to the pulmonary endothelium can lead to the activation of the TGF-β signaling pathway. This involves the phosphorylation of Smad2/3 proteins, which then translocate to the nucleus and regulate the transcription of genes involved in cellular proliferation, fibrosis, and inflammation. This cascade contributes to the pathological remodeling of the pulmonary vasculature, a hallmark of pulmonary hypertension.

Conclusion

This compound is a critical molecule in the study of pyrrolizidine alkaloid toxicity and the pathogenesis of pulmonary hypertension. Its high reactivity as an alkylating agent underpins its biological effects, from genotoxicity to the induction of apoptosis and complex signaling cascades like the TGF-β pathway. A thorough understanding of its chemical and physical properties, coupled with detailed experimental protocols for its synthesis and analysis, is essential for researchers in toxicology, pharmacology, and drug development. The information compiled in this guide serves as a foundational resource for professionals working with or investigating the multifaceted nature of this compound.

References

- 1. Role of the TGF-beta/Alk5 signaling pathway in monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. COR pulmonale is caused by monocrotaline and this compound, but not by glutathione or cysteine conjugates of dihydropyrrolizine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydromonocrotaline: A Technical Guide to its Mechanism of DNA Alkylation and Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydromonocrotaline (DHM), the principal toxic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), is a potent bifunctional alkylating agent. Its cytotoxicity and genotoxicity are primarily attributed to its ability to form covalent adducts with cellular macromolecules, most notably DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DHM-induced DNA alkylation and crosslinking. It details the bioactivation of monocrotaline, the chemical nature of the resulting DNA adducts, the sequence selectivity of these interactions, and the formation of both DNA-DNA and DNA-protein crosslinks. This document consolidates quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays used to investigate these processes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex interactions involved. This guide is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of action of pyrrolizidine alkaloids and other bifunctional alkylating agents.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide. Human and livestock exposure to PAs, primarily through contaminated food and herbal remedies, can lead to a range of toxicities, including hepatotoxicity, pulmonary hypertension, and carcinogenicity. The biological activity of most PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes.[1][2]

Monocrotaline, a representative PA, is metabolized to the highly reactive pyrrolic ester, this compound (DHM). DHM possesses two electrophilic centers, rendering it a potent bifunctional alkylating agent capable of reacting with various cellular nucleophiles, including DNA, RNA, and proteins.[1][2] The interaction of DHM with DNA is considered a critical event in its toxic and carcinogenic effects. This guide focuses on the detailed mechanisms of DHM-induced DNA alkylation and the subsequent formation of covalent crosslinks.

Bioactivation of Monocrotaline to this compound

The parent alkaloid, monocrotaline, is chemically inert and requires metabolic activation to exert its toxic effects. This bioactivation occurs predominantly in the liver, catalyzed by cytochrome P450 monooxygenases. The process involves the dehydrogenation of the necine base of monocrotaline to form the highly electrophilic and unstable pyrrolic ester, this compound (DHM).[1]

The bifunctional nature of DHM, with its two reactive sites, allows it to act as a crosslinking agent. Its high reactivity, however, also makes it prone to hydrolysis and reactions with other cellular nucleophiles, which can be considered detoxification pathways.

Mechanism of DNA Alkylation by this compound

Site of Alkylation

DHM has been shown to alkylate DNA primarily at the N7 position of guanine (B1146940) residues, which is a highly nucleophilic site located in the major groove of the DNA double helix. This initial mono-adduct formation is a rapid process.

Sequence Selectivity

Studies have indicated a degree of sequence selectivity in DHM-induced DNA alkylation. There is a demonstrated preference for guanine residues within 5'-GG and 5'-GA sequences. This suggests that the local DNA sequence context can influence the reactivity of DHM.

Formation of DNA Crosslinks

The bifunctional nature of DHM enables it to react with a second nucleophilic site on DNA, leading to the formation of covalent crosslinks. These crosslinks can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as replication and transcription.

Some evidence also suggests that DHM can undergo rapid polymerization, forming larger structures capable of crosslinking multiple DNA fragments.

Quantitative Analysis of DHM-Induced DNA Damage

The extent of DNA alkylation and crosslinking by DHM is dose-dependent. The following tables summarize quantitative data extracted from published studies.

Table 1: Dose-Dependent DNA Crosslinking by this compound

| DHM Concentration (µM) | DNA Fragment | % Crosslinked DNA (Approximate) | Reference |

| 100 | 375 bp pBR322 fragment | Low mobility bands observed | |

| 250 | 35 bp pBR322 fragment | Visible crosslinking | |

| 750 | 35 bp pBR322 fragment | Significant increase in crosslinking |

Note: The percentages are estimated from gel electrophoresis data presented in the cited literature.

Table 2: Sequence Preference of DHM-Induced Guanine Alkylation

| DNA Sequence | Relative Alkylation Intensity | Reference |

| 5'-GG | High | |

| 5'-GA | High | |

| Other G-containing sequences | Lower |

Note: Relative intensity is based on the analysis of sequencing gels from DMS footprinting experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DHM-DNA interactions.

Synthesis of this compound

This compound can be synthesized from its parent alkaloid, monocrotaline, through dehydrogenation.

Materials:

-

Monocrotaline

-

o-Chloranil (tetrachloro-1,2-benzoquinone)

-

Anhydrous chloroform (B151607)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve monocrotaline in anhydrous chloroform under an inert atmosphere.

-

Add a solution of o-chloranil in anhydrous chloroform dropwise to the monocrotaline solution with stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically purified by chromatography on silica (B1680970) gel to yield this compound.

-

Due to its instability, DHM should be stored at -80°C and prepared in small batches as needed.

In Vitro DNA Alkylation Assay

This assay is used to determine the extent and sequence specificity of DHM-induced DNA alkylation.

Materials:

-

32P-end-labeled DNA fragment of interest

-

This compound (DHM) solution

-

10 mM Tris-EDTA buffer (pH 7.6)

-

Formamide (B127407) loading dye

-

Denaturing polyacrylamide gel

Procedure:

-

Incubate the 32P-end-labeled DNA (e.g., 10,000 cpm) with the desired concentration of DHM (e.g., 100 µM) in Tris-EDTA buffer at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Stop the reaction by ethanol (B145695) precipitation of the DNA.

-

Treat the modified DNA with 1 M piperidine at 90°C for 30 minutes to induce strand cleavage at the sites of N7-guanine alkylation.

-

Lyophilize the samples to remove the piperidine.

-

Resuspend the samples in formamide loading dye.

-

Analyze the DNA fragments by electrophoresis on a denaturing polyacrylamide sequencing gel.

-

Visualize the results by autoradiography.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Crosslinking

EMSA is used to detect the formation of high-molecular-weight DNA-DHM crosslinked complexes.

Materials:

-

32P-end-labeled oligonucleotide duplex

-

This compound (DHM) solution

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol)

-

Non-denaturing polyacrylamide gel

Procedure:

-

Incubate the 32P-end-labeled oligonucleotide duplex with varying concentrations of DHM in the binding buffer at 37°C for a specified time (e.g., 1-2 hours).

-

Add loading dye to the reaction mixtures.

-

Separate the reaction products on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

The formation of DNA crosslinks is indicated by the appearance of bands with retarded mobility (shifted bands) compared to the free DNA probe.

DMS Footprinting Assay

This assay is used to identify the specific binding sites of DHM on a DNA fragment.

Materials:

-

32P-end-labeled DNA fragment

-

This compound (DHM) solution

-

Dimethyl sulfate (B86663) (DMS)

-

DMS stop buffer

-

1 M Piperidine

-

Formamide loading dye

-

Denaturing polyacrylamide gel

Procedure:

-

Incubate the 32P-end-labeled DNA with DHM as in the alkylation assay.

-

Treat the DNA-DHM complex with DMS. DMS methylates guanines at the N7 position that are not protected by DHM binding.

-

Stop the DMS reaction with a stop buffer.

-

Purify the DNA by ethanol precipitation.

-

Cleave the DNA at the methylated guanines using hot piperidine treatment.

-

Analyze the cleavage products on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder.

-

A "footprint" or region of protection from DMS cleavage indicates the binding site of DHM.

Conclusion

This compound is a potent genotoxic agent that exerts its effects through the alkylation of DNA, primarily at the N7 position of guanine, with a preference for 5'-GG and 5'-GA sequences. Its bifunctional nature allows for the formation of highly cytotoxic interstrand DNA crosslinks. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of pyrrolizidine alkaloid toxicity and for those in the field of drug development studying DNA-damaging agents. A thorough understanding of the molecular interactions between DHM and DNA is crucial for assessing the risks associated with PA exposure and for the potential development of therapeutic strategies to mitigate their harmful effects.

References

In Vivo Metabolism and Toxicokinetics of Dehydromonocrotaline: A Technical Guide

Dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole (B145914) (MCTP), is the principal toxic, electrophilic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (MCT).[1][2] Found in various plant species of the Crotalaria genus, MCT itself is not toxic but requires metabolic activation in the liver to exert its cytotoxic and genotoxic effects.[3][4][5] This guide provides an in-depth overview of the in vivo metabolism, toxicokinetics, and mechanisms of toxicity of this compound, intended for researchers, scientists, and professionals in drug development.

Metabolism of this compound

The metabolism of the parent compound, monocrotaline, is a critical determinant of its toxicity, as it leads to the formation of the highly reactive this compound. This biotransformation primarily occurs in the liver.

Bioactivation Pathway

Monocrotaline is converted to this compound by hepatic cytochrome P450 (CYP) enzymes. This process involves the oxidation of the pyrrolizidine ring, rendering it a potent alkylating agent. This bioactivation is the initial and essential step for the toxicity associated with monocrotaline exposure. This compound is highly electrophilic and readily reacts with cellular nucleophiles.

Detoxification Pathways

The primary route of detoxification for this compound is through conjugation with glutathione (B108866) (GSH), an endogenous antioxidant. This reaction, catalyzed by glutathione S-transferases, neutralizes the reactive nature of DHM, leading to the formation of a more water-soluble and excretable conjugate, 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GS-DHP). This conjugate is considered significantly less toxic. Studies have shown that depletion of hepatic GSH can lead to increased toxicity due to a higher amount of reactive pyrrolic metabolites being released from the liver.

Toxicokinetics of this compound

Direct in vivo toxicokinetic studies on this compound are challenging due to its high reactivity and instability, leading to a very short half-life in biological systems. It is rapidly hydrolyzed or reacts with macromolecules near its site of formation. Therefore, the toxicokinetics are often inferred from studies of the parent compound, monocrotaline, and the distribution of its stable metabolites or adducts.

Absorption and Distribution

Following administration of monocrotaline, the parent compound is absorbed and transported to the liver, where it is metabolized to this compound. This compound can then enter systemic circulation. Both human plasma and red blood cells have been shown to act as carriers for MCT and its metabolites, including DHM. Red blood cells, in particular, play a role in transporting these reactive pyrroles from the liver to extrahepatic tissues like the lungs.

The distribution of bound pyrrolic metabolites provides insight into the target organs of this compound's toxicity. Studies in rats have quantified the concentration of these metabolites in various tissues 24 hours after administration of monocrotaline.

| Organ | Concentration of Bound Pyrrolic Metabolites (nmol/g tissue) |

| Liver | Highest Concentration |

| Lung | Intermediate Concentration |

| Kidney | Intermediate Concentration |

| Heart | Lower Concentration |

| Brain | Lower Concentration |

| Data from studies on rats administered monocrotaline (65 mg/kg, i.p.). |

Elimination

The detoxification product, the glutathione conjugate of this compound, is more water-soluble and is expected to be eliminated through biliary or renal excretion.

Mechanisms of Toxicity

The toxicity of this compound is mediated by its ability to act as a potent alkylating agent, leading to widespread covalent binding to cellular macromolecules and subsequent cellular dysfunction.

Formation of Protein and DNA Adducts

As a bifunctional electrophile, this compound can react with nucleophilic groups (e.g., -SH, -NH2, -OH) on proteins and DNA. This adduction can disrupt protein structure and function, leading to enzyme inhibition and disruption of cellular processes. The formation of pyrrole-protein adducts is considered a key initiating event in the cytotoxicity of pyrrolizidine alkaloids. Furthermore, DHM can form DNA adducts and interstrand DNA-DNA crosslinks, contributing to its genotoxicity and carcinogenicity.

Mitochondrial Dysfunction

This compound has been shown to be a direct inhibitor of the mitochondrial respiratory chain. Specifically, it inhibits complex I (NADH oxidase) activity in a concentration-dependent manner. This inhibition leads to a dissipation of the mitochondrial membrane potential and a depletion of cellular ATP, ultimately contributing to cell injury and death, particularly in hepatocytes.

Experimental Protocols

This section details a representative experimental methodology for assessing the in vivo pneumotoxicity of this compound in a rat model.

In Vivo Pneumotoxicity Assessment in Rats

Objective: To determine the potential of this compound and its metabolites to induce pulmonary hypertension and lung injury in rats.

Animal Model: Male Sprague-Dawley rats.

Experimental Groups:

-

Control (vehicle)

-

Monocrotaline (MCT): 60 mg/kg, single injection

-

This compound (MCTP/DHM): 1 mg/kg, single injection

-

DHP-GSH (Glutathione conjugate): 12 or 24 mg/kg, single injection

-

DHP-Cys (Cysteine conjugate): 12 mg/kg, single injection

Procedure:

-

Dosing: Animals are administered a single injection of the respective compound.

-

Monitoring: Animals are monitored for a period of 3 weeks for signs of toxicity.

-

Hemodynamic Assessment: At the end of the study period, rats are anesthetized, and right ventricular pressure (RVP) is measured via catheterization to assess pulmonary hypertension.

-

Tissue Collection: Following hemodynamic measurements, the heart is excised. The right ventricle (RV) and the left ventricle plus septum (LV+S) are dissected and weighed to determine the ventricular weight ratio (RV/LV+S), an indicator of right ventricular hypertrophy. Lung tissues are collected for histopathological analysis.

-

Histopathology: Lung tissue sections are stained and examined microscopically for alterations in pulmonary vasculature (e.g., arteriolar medial thickness, lumen diameter) and lung parenchyma.

Key Findings from such studies:

-

Both MCT and DHM cause significant increases in right ventricular pressure and the RV/(LV+S) ratio, indicating the development of pulmonary hypertension and right ventricular hypertrophy.

-

DHM-treated rats show marked alterations in pulmonary vasculature, including increased arteriolar medial thickness.

-

The glutathione (DHP-GSH) and cysteine (DHP-Cys) conjugates of the reactive pyrrole do not cause detectable changes in pulmonary circulation or lung structure at the doses tested, confirming their role as detoxification products.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

Dehydromonocrotaline: A Technical Guide to its Historical Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole, is the principal toxic metabolite of monocrotaline (MCT), a macrocyclic pyrrolizidine (B1209537) alkaloid found in plants of the Crotalaria genus. The bioactivation of the relatively inert parent compound, monocrotaline, to the highly reactive electrophile, this compound, is a critical event in the pathogenesis of monocrotaline-induced toxicity, which primarily targets the liver and lungs. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, its physicochemical properties, and the key experimental methodologies used to elucidate its mechanisms of action.

Historical Discovery and Isolation

The journey to understanding the toxicity of pyrrolizidine alkaloids is a multi-decade narrative, with the identification of their reactive metabolites being a pivotal chapter. In the mid-20th century, researchers like A. R. Mattocks and C. C. J. Culvenor were instrumental in elucidating the mechanisms behind the bioactivation of these compounds.

It was established that the hepatotoxicity of pyrrolizidine alkaloids was dependent on their metabolism in the liver. Early work focused on the hypothesis that the formation of pyrrolic esters, or dehydropyrrolizidine alkaloids, was the key to their toxic action. This compound was identified as the highly reactive, bifunctional alkylating agent formed from the metabolic dehydrogenation of monocrotaline by hepatic microsomal enzymes. This discovery was crucial as it shifted the focus from the parent alkaloids to their metabolic products as the true toxic agents.

The initial isolation of this compound was a significant challenge due to its high reactivity and instability. Early methods for its preparation involved the chemical dehydrogenation of monocrotaline, a process that allowed for the generation of sufficient quantities for toxicological and mechanistic studies.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23291-96-5 | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₆ | [1][2] |

| Molecular Weight | 323.34 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >97 °C (decomposes) | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Table 2: Toxicological Data for this compound

| Parameter | Species/System | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat (intraperitoneal) | ~20-30 mg/kg | |

| IC50 (Complex I Inhibition) | Isolated rat liver mitochondria | 62.06 µM | |

| Effective Dose (Pulmonary Hypertension) | Rat | 2.5 - 3.5 mg/kg |

Experimental Protocols

Chemical Synthesis of this compound (Dehydrogenation of Monocrotaline)

This protocol is based on the methods developed for the chemical synthesis of pyrrolic esters from their parent pyrrolizidine alkaloids.

Principle: Monocrotaline is dehydrogenated to form the pyrrolic ring structure of this compound. This is typically achieved using a chemical oxidizing agent.

Materials:

-

Monocrotaline

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Dehydrogenating agent (e.g., manganese dioxide, o-chloranil)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve monocrotaline in an anhydrous solvent under an inert atmosphere.

-

Add the dehydrogenating agent to the solution in a stepwise manner while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator, maintaining a low temperature to minimize degradation of the product.

-

The resulting crude this compound can be further purified by chromatography if necessary, although its high reactivity makes this challenging.

In Vitro DNA Cross-linking Assay

This protocol outlines a general method to assess the ability of this compound to cross-link DNA.

Principle: this compound, as a bifunctional alkylating agent, can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of interstrand or intrastrand cross-links. This can be detected by changes in the electrophoretic mobility of the DNA.

Materials:

-

This compound solution

-

Purified DNA (e.g., plasmid DNA, oligonucleotides)

-

Incubation buffer (e.g., Tris-EDTA buffer, pH 7.4)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide, SYBR Green)

-

DNA loading dye

Procedure:

-

Incubate the purified DNA with varying concentrations of this compound in the incubation buffer at 37°C for a defined period.

-

Include a control sample with DNA and buffer only.

-

Stop the reaction by adding a quenching agent or by placing the samples on ice.

-

Add DNA loading dye to each sample.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The formation of DNA cross-links will result in a decrease in the mobility of the DNA, leading to bands that migrate slower than the control DNA. High molecular weight aggregates may also be observed at the top of the gel.

Mitochondrial Permeability Transition (MPT) Assay

This protocol describes a method to evaluate the induction of the mitochondrial permeability transition by this compound in isolated mitochondria.

Principle: The mitochondrial permeability transition is the opening of a non-specific pore in the inner mitochondrial membrane, leading to mitochondrial swelling and collapse of the membrane potential. This can be measured spectrophotometrically as a decrease in light scattering (absorbance) at 540 nm.

Materials:

-

Isolated mitochondria

-

Mitochondrial respiration buffer

-

This compound solution

-

Calcium chloride (CaCl₂) solution

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Suspend the isolated mitochondria in the respiration buffer in a cuvette.

-

Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 540 nm.

-

Add a pulse of CaCl₂ to induce a slight, reversible mitochondrial swelling.

-

Add this compound to the cuvette and continue to monitor the absorbance.

-

A significant and sustained decrease in absorbance following the addition of this compound indicates the induction of the mitochondrial permeability transition pore opening.

-

Control experiments should be performed without this compound and with known inducers or inhibitors of the MPT pore.

Signaling Pathways and Mechanisms of Action

Metabolic Activation and DNA Alkylation

The toxicity of monocrotaline is initiated by its metabolic activation in the liver by cytochrome P450 enzymes to form this compound. This highly electrophilic pyrrolic ester can then travel via the bloodstream to target organs, primarily the lungs, where it exerts its toxic effects. As a bifunctional alkylating agent, this compound can react with cellular nucleophiles, most notably DNA. It forms covalent adducts and cross-links within and between DNA strands, leading to inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis or necrosis.

Caption: Metabolic activation of Monocrotaline and subsequent DNA damage.

Mitochondrial Toxicity Pathway

This compound also directly targets mitochondria, contributing significantly to its cytotoxic effects. It has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (MPTP), a critical event that leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol, thereby triggering the intrinsic pathway of apoptosis.

Caption: this compound-induced mitochondrial dysfunction pathway.

Conclusion

The discovery and characterization of this compound as the reactive metabolite of monocrotaline have been fundamental to understanding the toxicology of pyrrolizidine alkaloids. This technical guide has provided a concise overview of the historical context, key physicochemical and toxicological data, and essential experimental protocols for studying this important molecule. The elucidation of its mechanisms of action, including DNA alkylation and mitochondrial toxicity, continues to be an active area of research with implications for human and animal health, as well as for the development of potential therapeutic strategies to mitigate its toxic effects.

References

Dehydromonocrotaline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydromonocrotaline (DHM), a pyrrolizidine (B1209537) alkaloid metabolite of monocrotaline (B1676716). This document consolidates key chemical and biological data, outlines detailed experimental protocols, and presents visual representations of associated signaling pathways to support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is a critical compound for studying the toxic mechanisms of pyrrolizidine alkaloids, which are found in numerous plant species and are known contaminants in herbal remedies and food supplies. Understanding its properties is crucial for toxicology and pharmacology.

| Property | Value | Reference |

| CAS Number | 23291-96-5 | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₆ | [1][2] |

| Molecular Weight | 323.34 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Purity | ≥90% | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Alternate Names | Monocrotaline Pyrrole, 3,8-Dithis compound |

Biological Activity and Mechanism of Action

This compound is recognized as the primary toxic metabolite of monocrotaline, exerting its effects primarily through its action as a potent alkylating agent. This reactivity leads to the formation of covalent adducts with cellular macromolecules, including DNA and proteins.

The key toxicological effects of DHM include:

-

Hepatotoxicity: It is a potent hepatotoxin, contributing to liver damage.

-

Pulmonary Toxicity: DHM is implicated in the development of pulmonary arterial hypertension (PAH).

-

Genotoxicity: As an alkylating agent, it reacts with DNA, leading to the formation of DNA adducts and inter- and intra-strand crosslinks, which can be carcinogenic.

The mechanism of action of DHM involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction with DNA can disrupt replication and transcription, leading to cytotoxicity and mutagenesis.

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize this compound from its parent compound, monocrotaline.

Materials:

-

Monocrotaline

-

Dehydrogenating agent (e.g., manganese dioxide)

-

Anhydrous solvent (e.g., chloroform)

-

Inert gas (e.g., argon or nitrogen)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

-

Mobile phase solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

-

Rotary evaporator

Protocol:

-

Dissolve monocrotaline in an appropriate anhydrous solvent under an inert atmosphere.

-

Add a suitable dehydrogenating agent in a stoichiometric excess.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

-

Upon completion, filter the reaction mixture to remove the dehydrogenating agent.

-

Concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by preparative HPLC using a C18 column. A typical gradient could be from 20% to 80% acetonitrile in water with 0.1% trifluoroacetic acid over 30 minutes.

-

Collect the fractions containing the purified this compound and confirm the identity and purity by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain this compound as a solid.

In Vitro DNA Alkylation Assay

Objective: To assess the DNA alkylating potential of this compound.

Materials:

-

Purified this compound

-

Calf thymus DNA or a specific oligonucleotide sequence

-

Incubation buffer (e.g., Tris-HCl, pH 7.4)

-

Spectrophotometer or fluorometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a microcentrifuge tube, mix the DNA solution with varying concentrations of this compound in the incubation buffer.

-

Incubate the mixture at 37°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Stop the reaction by adding cold ethanol to precipitate the DNA.

-

Centrifuge the mixture to pellet the DNA and wash the pellet with 70% ethanol to remove any unreacted this compound.

-

Resuspend the DNA pellet in a suitable buffer.

-

Analyze the extent of DNA alkylation using techniques such as UV-Vis spectroscopy (to observe changes in the DNA absorption spectrum), fluorescence spectroscopy (if using fluorescently labeled DNA), or by enzymatic digestion followed by HPLC-MS analysis to identify specific DNA adducts.

Cell-Based Toxicity Assay

Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., human pulmonary artery endothelial cells - HPAECs).

Materials:

-

HPAECs or other suitable cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

MTT or similar cell viability assay kit

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve DHM).

-

Incubate the cells for 24, 48, or 72 hours.

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of Smad Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation of Smad proteins in a target cell line.

Materials:

-

Target cell line (e.g., HPAECs)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-Smad2, total Smad2, phospho-Smad3, and total Smad3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cells with this compound at various concentrations and for different time points.

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Signaling Pathways and Logical Relationships

The toxicity of this compound, particularly in the context of pulmonary hypertension, is linked to its impact on specific signaling pathways. The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which converge on the Smad family of transcription factors, are critically involved.

This compound-Induced DNA Damage and Cellular Response

Caption: Workflow of this compound-induced DNA damage and subsequent cellular responses.

TGF-β/BMP Signaling Pathway Perturbation by this compound

Caption: Overview of this compound's impact on the TGF-β/BMP signaling pathways.

References

The Biosynthesis of Dehydromonocrotaline: A Technical Guide to a Critical Bioactivation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway converting the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) into its reactive and toxic metabolite, dehydromonocrotaline (also known as monocrotaline pyrrole). Understanding this bioactivation is critical for toxicological studies and the development of therapeutic strategies to mitigate the cellular damage induced by monocrotaline exposure, which is linked to conditions such as pulmonary arterial hypertension and veno-occlusive liver disease.

Executive Summary

Monocrotaline, a naturally occurring phytotoxin, is metabolically inert until it undergoes bioactivation in the liver. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, which convert monocrotaline into the highly reactive electrophile, this compound. This metabolite is responsible for the observed cytotoxicity and organ damage. This guide details the enzymatic conversion, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

The Bioactivation Pathway: From Monocrotaline to a Reactive Pyrrole (B145914)

The conversion of monocrotaline to this compound is a critical dehydrogenation reaction. This metabolic activation occurs predominantly in the liver and is a prerequisite for monocrotaline's toxicity.[1][2] The resulting this compound is a reactive pyrrolic ester that can act as a potent alkylating agent, readily binding to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and injury.[3]

The key enzymatic players in this biotransformation are members of the cytochrome P450 superfamily. Specifically, CYP3A has been identified as the predominant enzyme responsible for this bioactivation in rats.[1] Studies have also implicated CYP2A6 and CYP2E1 in the metabolic activation of monocrotaline in both rat and human liver microsomes.[4]

Following its formation in the liver, this compound is transported via the bloodstream, often bound to red blood cells, to target organs, most notably the lungs, where it exerts its toxic effects on the pulmonary vasculature. The body possesses detoxification mechanisms for this compound, primarily through hydrolysis and conjugation with glutathione (B108866) (GSH), which lead to the formation of less toxic, water-soluble compounds that can be excreted.

Quantitative Data

The enzymatic conversion of monocrotaline to this compound can be quantified to understand the efficiency of this bioactivation. The following table summarizes the kinetic parameters for the metabolic clearance of monocrotaline by rat liver microsomes.

| Parameter | Value | Units | Reference |

| Vmax | 0.09 ± 0.01 | nmol/min/mg protein | |

| Km | 38 ± 10 | µM | |

| kcat (Vmax/Km) | 2.4 | µL/min/mg protein | |

| Table 1: Kinetic Parameters for Monocrotaline Conversion in Rat Liver Microsomes |

In vivo studies in rats are commonly used to investigate the toxic effects of monocrotaline. The following table provides typical dosage and resulting physiological changes.

| Animal Model | Dosage | Route of Administration | Key Pathological Finding | Time to Onset | Reference |

| Rat | 60 | mg/kg | Right Ventricular Hypertrophy | ~2 weeks | |

| Rat | 60 | mg/kg | Right Ventricular Failure | ~4-5 weeks | |

| Rat | 50-60 | mg/kg | Selective Pulmonary Vascular Lesion | 3 weeks | |

| Table 2: In Vivo Monocrotaline Dosing and Pathological Outcomes in Rats |

Experimental Protocols

In Vitro Assay for Monocrotaline Metabolism

This protocol outlines the general procedure for assessing the conversion of monocrotaline to this compound using rat liver microsomes.

1. Preparation of Microsomes:

-

Isolate liver microsomes from rats according to standard differential centrifugation methods.

-

Determine the protein concentration of the microsomal preparation using a suitable method (e.g., Bradford assay).

2. Incubation Mixture:

-

In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Phosphate buffer (pH 7.4)

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

Rat liver microsomes (typically 0.5-1.0 mg/mL protein)

-

Monocrotaline (at various concentrations to determine kinetic parameters, e.g., 1-100 µM)

-

3. Reaction:

-

Pre-incubate the mixture without monocrotaline for 5 minutes at 37°C.

-

Initiate the reaction by adding monocrotaline.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

4. Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the presence of this compound and the remaining monocrotaline using HPLC-MS/MS.

Spectrophotometric Detection of Pyrrole-Protein Adducts (Modified Mattock's Method)

This method is used to quantify the amount of this compound that has covalently bound to tissue proteins.

1. Tissue Homogenization:

-

Homogenize a known weight of liver tissue (e.g., 1 g) in acetone (B3395972).

-

Centrifuge to pellet the protein and discard the supernatant.

2. Washing:

-

Resuspend the pellet in acetone and centrifuge again. Repeat this washing step multiple times to remove unbound compounds.

-

Dry the final protein pellet.

3. Colorimetric Reaction:

-

Resuspend the dried pellet in a solution containing Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).

-

Incubate at a specific temperature and for a set time to allow for color development. The pyrrole adducts will react with the Ehrlich's reagent to produce a colored product.

4. Spectrophotometry:

-

Centrifuge the mixture to pellet any remaining solids.

-

Measure the absorbance of the supernatant at 562 nm and 625 nm. The reading at 625 nm is used to correct for background absorbance.

-

Calculate the adjusted absorbance (A) using the formula: A = 1.1 × (A562 − A625).

-

The concentration of pyrrole-protein adducts can be calculated using the Beer-Lambert law and a molar absorptivity of 60,000 M-1cm-1.

HPLC-MS/MS Analysis of Monocrotaline and Metabolites

This is a highly sensitive and specific method for the simultaneous quantification of monocrotaline and its metabolites.

1. Sample Preparation:

-

For plasma samples, perform a protein precipitation step (e.g., with acetonitrile).

-

For reaction mixtures, follow the termination and centrifugation steps as described in Protocol 4.1.

-

For tissue samples, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).

2. Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

3. Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for monocrotaline, this compound, and any other relevant metabolites (e.g., monocrotaline N-oxide). This provides high specificity and sensitivity.

Conclusion

The biosynthesis of this compound from monocrotaline is a pivotal event in the toxicology of this pyrrolizidine alkaloid. The hepatic cytochrome P450-mediated conversion produces a highly reactive metabolite that is central to the pathogenesis of monocrotaline-induced organ damage. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate this critical bioactivation pathway further, aiding in the development of models for toxicity screening and the exploration of potential therapeutic interventions.

References

- 1. Bioactivation of monocrotaline by P-450 3A in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Detection of a reactive pyrrole in the hepatic metabolism of the pyrrolizidine alkaloid, monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Electrophilic Nature of Dehydromonocrotaline: A Technical Guide

Abstract

Dehydromonocrotaline (DHM), the primary toxic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), is a potent electrophile responsible for significant cellular damage. This document provides a comprehensive technical overview of the electrophilic characteristics of DHM. It details the metabolic activation pathway from its parent compound, its reactivity with biological nucleophiles such as DNA and proteins, and the subsequent toxicological consequences. This guide consolidates quantitative data on adduct formation and cytotoxicity, presents detailed experimental protocols for studying DHM, and utilizes visualizations to elucidate key mechanistic and experimental pathways, serving as a critical resource for professionals in toxicology and drug development.

Introduction: The Pyrrolizidine Alkaloid Threat

Pyrrolizidine alkaloids (PAs) are a class of phytotoxins found in thousands of plant species worldwide. While inert in their native form, many PAs, including monocrotaline (MCT), are converted into highly reactive metabolites in the liver.[1] The toxicity of MCT is almost entirely attributable to its metabolic activation to this compound (DHM), also known as monocrotaline pyrrole (B145914) (MCTP).[2][3] DHM is a highly electrophilic pyrrolic ester, enabling it to readily react with and form covalent adducts with nucleophilic centers in crucial biological macromolecules.[4][5] This reactivity is the initiating mechanism for the cellular damage, genotoxicity, and organ toxicity—primarily hepatotoxicity and pneumotoxicity—associated with MCT exposure. Understanding the fundamental electrophilic nature of DHM is paramount for assessing its toxicological risk and developing potential therapeutic interventions.

Metabolic Activation and Detoxification

The transformation of the non-toxic monocrotaline into the reactive electrophile DHM is a critical event mediated by hepatic enzymes. This bioactivation is counterbalanced by cellular detoxification mechanisms.

Bioactivation Pathway

Monocrotaline is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, which convert it into the chemically unstable and highly reactive DHM. This metabolite is sufficiently stable to be transported via the bloodstream to extrahepatic tissues like the lungs, where it exerts its toxic effects. The presence of two electrophilic sites on the DHM molecule makes it a bifunctional alkylating agent, capable of cross-linking cellular nucleophiles.

Detoxification by Glutathione Conjugation

The primary route for detoxifying DHM is through its conjugation with glutathione (GSH), a potent intracellular nucleophile. This reaction, often catalyzed by glutathione S-transferases (GSTs), forms stable, water-soluble GSH-conjugates that can be readily excreted. Depletion of cellular GSH stores can exacerbate DHM-induced toxicity by increasing the proportion of the metabolite available to react with other critical cellular targets.

Reactivity with Biological Nucleophiles

The high electrophilicity of DHM drives its reactions with various nucleophilic sites within the cell, leading to the formation of stable covalent adducts. These adducts disrupt the normal function of macromolecules and trigger toxic cellular responses.

DNA Adduct Formation and Genotoxicity

DHM is a known genotoxic agent that directly damages DNA. As a bifunctional electrophile, it can alkylate DNA bases and form both mono-adducts and DNA-DNA cross-links.

-

Site of Alkylation : The primary target for DHM on DNA is the N7 position of guanine (B1146940) residues. It displays a sequence preference, favoring reactions with guanines in 5'-GG and 5'-GA sequences.

-

Cross-Linking : Its ability to react at two positions allows DHM to form heat- and alkali-stable interstrand DNA cross-links. This type of damage is particularly cytotoxic as it prevents DNA strand separation, thereby blocking replication and transcription.

Protein Adduct Formation

Proteins are abundant targets for DHM. The formation of protein-xenobiotic adducts can lead to loss of protein function, enzyme inhibition, and the triggering of cellular stress responses.

-

Target Residues : DHM preferentially reacts with "soft" nucleophiles in proteins. The most common targets are the highly nucleophilic thiolate groups (RS⁻) of cysteine residues. Other residues like lysine (B10760008) and histidine can also be targeted.

-

Toxicological Consequences : Adduction of specific proteins can have profound effects. For example, DHM adduction to the protein galectin-1 has been shown to induce apoptosis in human pulmonary artery endothelial cells, marked by increased caspase-3 activation. Furthermore, DHM exposure, regardless of direct reactive oxygen species (ROS) generation, induces the Nrf2-mediated stress response pathway, a key cellular defense against electrophilic and oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and toxicity of monocrotaline and its metabolite, this compound.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| Monocrotaline | Human Pulmonary Artery Endothelial Cells (HPAEC) | Apoptosis | Caspase-3 Activation | Significant increase vs. control | |

| DHM-Galectin-1 Adduct | Human Pulmonary Artery Endothelial Cells (HPAEC) | Apoptosis | Caspase-3 Activation | Significant increase vs. galectin-1 |

| DHM-Galectin-1 Adduct | Human Bronchial Epithelial Cells | Apoptosis | Annexin V Staining | Significant increase vs. galectin-1 | |

Table 2: DNA Adduct Formation Profile

| Agent | DNA Source | Primary Adduct Site | Sequence Preference | Cross-linking | Reference |

|---|---|---|---|---|---|

| This compound (DHM) | Plasmid DNA | N7-Guanine | 5'-GG, 5'-GA | Yes (Multiple fragments) |

| Dehydroriddelliine (DHR) | Calf Thymus DNA | N2-Deoxyguanosine | 5'-CG | Yes |, |

Experimental Protocols

This section provides outlines for key experimental procedures used to study the electrophilic properties of DHM.

Protocol: In Vitro Metabolic Activation of Monocrotaline

Objective: To generate this compound from monocrotaline using a liver microsomal fraction.

Materials:

-

Rat liver microsomes (from phenobarbital-induced rats for higher CYP activity)

-

Monocrotaline (MCT)

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ehrlich's reagent (for colorimetric detection of pyrroles)

Methodology:

-

Prepare a reaction mixture containing rat liver microsomes (approx. 1-2 mg protein/mL) in potassium phosphate buffer.

-

Add the NADPH regenerating system to the mixture.

-

Initiate the reaction by adding monocrotaline to the desired final concentration (e.g., 1 mM).

-

Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetone (B3395972) or by boiling to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated protein.

-

The supernatant, containing DHM, can be used for subsequent experiments or quantified.

-

Quantification: Mix an aliquot of the supernatant with Ehrlich's reagent. Measure the absorbance at ~565 nm. The concentration of DHM can be determined using a standard curve prepared with a known pyrrole standard. (Protocol adapted from principles described in)

Protocol: Analysis of DHM-DNA Adducts by ³²P-Postlabeling

Objective: To detect and quantify DNA adducts formed by DHM.

Materials:

-

DNA sample (previously incubated with DHM)

-

Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)

-

Nuclease P1

-

T4 Polynucleotide Kinase

-

[γ-³²P]ATP

-

Thin Layer Chromatography (TLC) plates

-

Ammonium formate (B1220265) and urea-based solvent systems for TLC

Methodology:

-

DNA Digestion: Digest the DHM-adducted DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Treat the digest with nuclease P1 to dephosphorylate normal (unadducted) nucleotides to nucleosides, leaving the more resistant adducts as 3'-mononucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with radioactive phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Expose the TLC plates to a phosphor screen or X-ray film. Adduct spots are detected by autoradiography and can be quantified by excising the spots and measuring radioactivity via scintillation counting or by phosphorimaging analysis. (Protocol adapted from principles described in)

Conclusion

This compound is a bifunctional, highly electrophilic metabolite that is central to the toxicity of its parent compound, monocrotaline. Its propensity to form covalent adducts with critical cellular macromolecules, particularly DNA and proteins, initiates a cascade of events including genotoxicity, disruption of protein function, and the induction of cellular stress and apoptotic pathways. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers investigating the mechanisms of pyrrolizidine alkaloid toxicity and for professionals involved in the safety assessment of xenobiotics. Further research into identifying specific protein targets and elucidating the downstream consequences of adduct formation will continue to enhance our understanding of this potent electrophile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. COR pulmonale is caused by monocrotaline and this compound, but not by glutathione or cysteine conjugates of dihydropyrrolizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Dehydromonocrotaline (DHM) Reactivity with Cellular Nucleophiles: A Technical Guide

Abstract

Dehydromonocrotaline (DHM) is the principal toxic metabolite of the pyrrolizidine (B1209537) alkaloid, monocrotaline (B1676716). Produced in the liver via cytochrome P450-mediated oxidation, DHM is a highly reactive, bifunctional electrophile. Its toxicity is fundamentally linked to its ability to form covalent adducts with cellular nucleophiles, primarily DNA, proteins, and glutathione (B108866). This adduction leads to a cascade of detrimental cellular events, including genotoxicity, cytotoxicity, and organ damage. This technical guide provides an in-depth examination of DHM's reactivity, summarizing key quantitative data, detailing essential experimental protocols for its study, and visualizing the core metabolic and toxicological pathways. The content is tailored for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and related fields.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide.[1][2] Monocrotaline (MCT) is a prominent PA known for its potent hepatotoxicity and its ability to induce pulmonary hypertension in animal models.[3][4] The parent alkaloid, MCT, is chemically stable and not directly toxic.[1] Its toxicity is contingent upon metabolic activation, a process that occurs primarily in the liver. Hepatic cytochrome P450 (CYP) enzymes oxidize MCT to its pyrrolic derivative, this compound (DHM), also referred to as monocrotaline pyrrole (B145914) (MCTP).

DHM is a highly electrophilic molecule with two sites available for alkylation, rendering it a potent bifunctional alkylating agent. This reactivity is the cornerstone of its biological action, enabling it to form covalent bonds with a variety of endogenous nucleophiles. The primary targets include DNA, leading to mutations and cross-linking; proteins, leading to enzyme inhibition and functional disruption; and the tripeptide glutathione (GSH), a key player in cellular detoxification. The balance between DHM's formation and its detoxification via GSH conjugation is a critical determinant of cellular and organ-level toxicity.

Metabolic Activation and Detoxification

The bioactivation of MCT is a prerequisite for its toxicity. This process is counterbalanced by a crucial detoxification pathway involving glutathione.

-

Metabolic Activation: In the liver, CYP enzymes catalyze the dehydrogenation of MCT to form the reactive pyrrole, DHM. This conversion transforms a stable, non-toxic molecule into a potent, short-lived electrophile capable of causing local (hepatic) and extrahepatic damage.

-

Detoxification by Glutathione Conjugation: Glutathione (GSH), a ubiquitous cellular antioxidant and nucleophile, plays a central role in neutralizing DHM. The thiol group of GSH can attack one of the electrophilic centers of DHM, forming a stable, more water-soluble conjugate known as 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP). This conjugate is significantly less toxic and can be readily excreted. Depletion of hepatic GSH stores leads to a marked increase in DHM-mediated toxicity, as more of the reactive metabolite becomes available to bind to critical macromolecules like proteins and DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COR pulmonale is caused by monocrotaline and this compound, but not by glutathione or cysteine conjugates of dihydropyrrolizine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Pulmonary Hypertension in Rats with Dehydromonocrotaline

For Researchers, Scientists, and Drug Development Professionals

Application Note: Inducing Pulmonary Hypertension in Rats using Monocrotaline (B1676716) to study the effects of its active metabolite, Dehydromonocrotaline.

This document provides a detailed protocol for inducing pulmonary hypertension (PH) in rats using monocrotaline (MCT). MCT is a pyrrolizidine (B1209537) alkaloid that, once administered, is metabolized in the liver by cytochrome P450 enzymes into its active, toxic metabolite, this compound (DMCT), also known as monocrotaline pyrrole (B145914) (MCTP).[1][2] It is this metabolite that causes endothelial cell injury in the pulmonary vasculature, leading to the development of PH.[1] Therefore, the administration of MCT is the established and widely used method to study DMCT-induced pulmonary hypertension in rats.[3][4]

The MCT-induced rat model is favored for its simplicity, reproducibility, and affordability in recapitulating many key features of human pulmonary arterial hypertension (PAH), including increased pulmonary vascular resistance, right ventricular hypertrophy, and eventual right heart failure. This model is a valuable tool for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents.

This protocol outlines the standard single-dose administration of MCT, which typically results in the development of significant pulmonary hypertension within 3 to 4 weeks. Also included are key experimental procedures for assessing the development and severity of the disease.

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Weight: 180-200 g at the start of the experiment.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an institutional animal care and use committee.

Materials

-

Monocrotaline (MCT) (Sigma-Aldrich or other reputable supplier)

-

0.5 N HCl

-

0.5 N NaOH

-

Sterile water for injection

-

Syringes and needles (25-27 gauge)

-

Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)

-

Equipment for hemodynamic measurement (pressure transducer, catheter)

-

Echocardiography system with a high-frequency probe

-

Dissection tools

-

Formalin (10%) for tissue fixation

-

Paraffin wax for embedding

-

Stains for histology (e.g., Hematoxylin and Eosin, Masson's Trichrome)

Preparation of Monocrotaline Solution

-

Dissolve monocrotaline in 0.5 N HCl to a concentration of 200 mg/ml.

-

Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.

-

Dilute the neutralized solution with sterile water to a final concentration of 60 mg/ml.

-

The solution should be prepared fresh on the day of injection.

Induction of Pulmonary Hypertension

-

Weigh each rat to determine the precise volume of MCT solution to be administered.

-

Administer a single subcutaneous or intraperitoneal injection of monocrotaline at a dosage of 60 mg/kg body weight.

-

A control group of rats should be injected with an equivalent volume of the vehicle (neutralized saline solution).

-

Monitor the animals daily for clinical signs of distress, including dyspnea, lethargy, and weight loss.

Assessment of Pulmonary Hypertension (3-4 weeks post-injection)

-

Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane or ketamine/xylazine).

-

Perform a tracheotomy and mechanically ventilate the animal.

-

For right ventricular systolic pressure (RVSP) measurement, insert a catheter connected to a pressure transducer into the right ventricle via the right jugular vein.

-

Record the pressure waveforms and calculate the mean RVSP. A significant increase in RVSP in the MCT-treated group compared to the control group is indicative of pulmonary hypertension.